molecular formula C8H7ClO2 B1589374 2-Chloro-6-methoxybenzaldehyde CAS No. 29866-54-4

2-Chloro-6-methoxybenzaldehyde

Cat. No.: B1589374
CAS No.: 29866-54-4
M. Wt: 170.59 g/mol
InChI Key: UHXUZNJCLHADGD-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxybenzaldehyde is an organic compound with the molecular formula C8H7ClO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a methoxy group at the sixth position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Scientific Research Applications

2-Chloro-6-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound.

    Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.

Safety and Hazards

The safety data sheet for 2-Chloro-6-methoxybenzaldehyde indicates that it may be harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid breathing in the mist or vapors of this compound, and it should be handled with appropriate protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-methoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 6-methoxybenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield 2-Chloro-6-methoxybenzyl alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: 2-Chloro-6-methoxybenzoic acid.

    Reduction: 2-Chloro-6-methoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-6-methoxybenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group. This dual functionality allows it to participate in various organic transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications.

Comparison with Similar Compounds

  • 2-Chloro-4-methoxybenzaldehyde
  • 3-Chloro-2-methoxybenzaldehyde
  • 5-Chloro-2-methoxybenzaldehyde
  • 2-Hydroxy-6-methoxybenzaldehyde

Comparison: 2-Chloro-6-methoxybenzaldehyde is unique due to the specific positioning of the chlorine and methoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the presence of the methoxy group at the sixth position can enhance the compound’s nucleophilicity compared to other isomers. Additionally, the specific arrangement of substituents can affect its physical properties, such as boiling point and solubility, making it suitable for different applications compared to its isomers.

Properties

IUPAC Name

2-chloro-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXUZNJCLHADGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450012
Record name 2-Chloro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29866-54-4
Record name 2-Chloro-6-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-6-methoxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-6-fluorobenzaldehyde (51.5 g., 0.030 mole) was taken into 500 ml. of methanol. Sodium hydroxide (14.4 g., 0.35 mole) was added and the stirred reaction mixture heated to reflux for 3 hours. The mixture was cooled to room temperature, and the volume reduced to 200 ml. by distillation in vacuo. Water (400 ml.) and methylene chloride (200 ml.) were added and the two phase system equilibrated. The organic phase was separated and the aqueous phase extracted with two additional 100 ml. portions of methylene chloride. The combined organic layers were dried over anhydrous sodium sulfate, filtered and the methylene chloride removed by distillation at atmospheric pressure with displacement by hexane (450 ml.) to a final volume of 300 ml. The product layer, initially present as an oil, began to crystallize at 45° C. The mixture was cooled to room temperature, granulated for 16 hours, and filtered to yield 2-chloro-6-methoxybenzaldehyde [35.6 g., 64.2%; Rf 0.2 (CHCl 3)].
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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